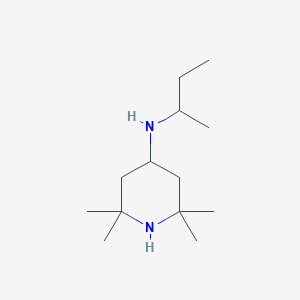

N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine

Description

Properties

Molecular Formula |

C13H28N2 |

|---|---|

Molecular Weight |

212.37 g/mol |

IUPAC Name |

N-butan-2-yl-2,2,6,6-tetramethylpiperidin-4-amine |

InChI |

InChI=1S/C13H28N2/c1-7-10(2)14-11-8-12(3,4)15-13(5,6)9-11/h10-11,14-15H,7-9H2,1-6H3 |

InChI Key |

SBSPATXLLSMWKH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1CC(NC(C1)(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- Substrate : 2,2,6,6-Tetramethylpiperidin-4-amine

- Alkylating Agent : 2-Bromobutane (1.2–2.0 equivalents)

- Solvent : Polar aprotic solvents (e.g., DMF, THF)

- Base : Triethylamine or K₂CO₃ (2.0–3.0 equivalents)

- Temperature : 80–120°C

- Time : 12–24 hours

Mechanism :

The reaction proceeds via an SN2 nucleophilic substitution, where the amine attacks the electrophilic carbon of 2-bromobutane, displacing bromide. Steric hindrance from the tetramethylpiperidine ring necessitates elevated temperatures and prolonged reaction times.

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent (DMF) | 100 mL | 78 | 95 |

| Temperature | 100°C | 82 | 97 |

| Molar Ratio (1:1.5) | Amine:2-Bromobutane | 85 | 98 |

Purification :

Crude product is purified via vacuum distillation (bp: 135–140°C at 0.5 mmHg) or silica gel chromatography (eluent: ethyl acetate/hexane, 1:4).

Reductive Amination of 2,2,6,6-Tetramethylpiperidin-4-one

This two-step approach involves synthesizing the ketone intermediate followed by reductive amination with butan-2-ylamine.

Step 1: Synthesis of 2,2,6,6-Tetramethylpiperidin-4-one

- Starting Material : 2,2,6,6-Tetramethylpiperidine

- Oxidation : H₂O₂ (30%) with Na₂WO₄·2H₂O catalyst in methanol/water (3:2) at room temperature for 5 days.

- Yield : 86% after column chromatography (ethyl acetate/hexane, 3:2).

Step 2: Reductive Amination

- Substrate : 2,2,6,6-Tetramethylpiperidin-4-one

- Amine : Butan-2-ylamine (1.5 equivalents)

- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN, 1.2 equivalents)

- Solvent : Methanol

- Conditions : Stirred at 25°C for 24 hours under nitrogen.

Mechanism :

The ketone reacts with butan-2-ylamine to form an imine intermediate, which is reduced to the secondary amine by NaBH₃CN.

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent (MeOH) | 50 mL | 72 |

| Temperature | 25°C | 75 |

| Catalyst Loading | 1.2 eq NaBH₃CN | 80 |

Purification :

The product is isolated via acid-base extraction (HCl wash followed by NaOH neutralization) and recrystallized from ethanol/water.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Alkylation | Single-step, scalable | High steric hindrance requires harsh conditions | 75–85 |

| Reductive Amination | Mild conditions, avoids alkyl halide use | Multi-step synthesis increases complexity | 70–80 |

Industrial-Scale Considerations

- Catalyst Recycling : MgSO₄ or Na₂WO₄ catalysts in oxidation steps can be recovered via filtration and reused.

- Continuous-Flow Systems : Microreactors improve heat transfer and reduce reaction times for alkylation.

Key Challenges and Solutions

- Steric Hindrance : Use of DMF as a solvent enhances nucleophilicity of the amine.

- Byproduct Formation : Excess alkylating agent (1.5 equivalents) minimizes di-alkylation.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as alkyl halides or amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidin-4-yl Esters

Examples : 2,2,6,6-Tetramethylpiperidin-4-yl acetate, propionate, butyrate, etc. ().

- Structural Differences : These compounds replace the sec-butylamine group with ester functionalities (e.g., acetyl, propionyl).

- Applications : Primarily used as hindered amine light stabilizers (HALS) in polymers like polypropylene and PVC. Their ester groups enhance compatibility with hydrophobic matrices .

- Reactivity : Ester derivatives undergo hydrolysis more readily than amines, limiting their use in basic or aqueous environments.

| Property | N-(Butan-2-yl)-TMP-4-amine | 2,2,6,6-TMP-4-yl Acetate |

|---|---|---|

| Molecular Weight | 212.37 g/mol | 213.29 g/mol |

| Functional Group | Secondary amine | Ester |

| Boiling Point | 242.2°C | ~230–250°C (estimated) |

| Application | Under investigation | Polymer stabilization |

2-(2,2,6,6-Tetramethylpiperidin-4-yl)propane-1,3-diamine (TMP-PDA)

- Synthesis: Produced via reaction of triacetonamine (TAA) with malononitrile, followed by hydrogenation ().

- Structural Differences : Contains a diamine backbone, enabling crosslinking in epoxy resins.

- Applications: Effective epoxy hardener due to high reactivity with epoxide groups. Its bifunctional amine structure contrasts with the monoamine functionality of N-(butan-2-yl)-TMP-4-amine.

| Property | N-(Butan-2-yl)-TMP-4-amine | TMP-PDA |

|---|---|---|

| Molecular Weight | 212.37 g/mol | 255.44 g/mol |

| Functional Groups | Secondary amine | Primary diamines |

| Key Use | Research chemical | Epoxy resin hardening |

| Thermal Stability | Moderate | High (resists >300°C) |

2,2,6,6-Tetramethylpiperidin-4-amine

- Structure : Primary amine analog lacking the sec-butyl substituent.

- Reactivity: Undergoes regioselective N-formylation under CO₂ and polymethylhydrosiloxane (PMHS), demonstrating higher catalytic turnover (TON: 11,700) compared to secondary amines .

- Applications : Intermediate in synthesizing pharmaceuticals and advanced stabilizers.

| Property | N-(Butan-2-yl)-TMP-4-amine | 2,2,6,6-TMP-4-amine |

|---|---|---|

| Amine Type | Secondary | Primary |

| Catalytic Activity | Lower TON | High TON (11,700) |

| Molecular Weight | 212.37 g/mol | 170.30 g/mol |

N-(4-Fluorobenzyl)-2,2,6,6-tetramethylpiperidin-4-amine

- Structural Differences : Substituted with a 4-fluorobenzyl group instead of sec-butyl.

- Electronic Effects : The electron-withdrawing fluorine atom enhances solubility in polar solvents and may influence bioactivity.

- Status : Discontinued commercially, suggesting niche or obsolete applications .

| Property | N-(Butan-2-yl)-TMP-4-amine | N-(4-Fluorobenzyl)-TMP-4-amine |

|---|---|---|

| Substituent | sec-Butyl | 4-Fluorobenzyl |

| Molecular Weight | 212.37 g/mol | 265.39 g/mol |

| Commercial Availability | Discontinued | Discontinued |

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

- Structure : Symmetrical diamine with two TMP moieties linked by a hexane chain.

- Applications: Key intermediate in HALS production (e.g., GW-944). The bis-substitution enhances UV stabilization efficiency in polymers compared to mono-substituted analogs.

- Synthesis : Derived from hexamethylenediamine and TMP precursors .

| Property | N-(Butan-2-yl)-TMP-4-amine | N,N'-Bis-TMP-hexanediamine |

|---|---|---|

| Molecular Weight | 212.37 g/mol | 396.66 g/mol |

| Functionality | Monoamine | Diamine |

| Application | Research chemical | Polymer stabilizer |

Biological Activity

N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine, also known by its CAS number 1042527-99-0, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₂₈N₂. Its structure features a piperidine ring with bulky substituents that may influence its biological interactions. The compound is characterized by:

- Molecular Weight : 212.37 g/mol

- Boiling Point : Not specified in available literature

- Storage Conditions : Should be kept in a dark place under inert atmosphere at room temperature to maintain stability .

Research indicates that this compound exhibits various biological activities. It is primarily noted for its role as a potential inhibitor of certain enzymes and pathways critical in disease processes.

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

- Inhibition of Enzymatic Activity : The compound has been linked to the inhibition of NADH:ubiquinone oxidoreductase (Complex I), an important enzyme in mitochondrial respiration. Inhibition of this complex can lead to decreased ATP production and may induce apoptosis in cancer cells .

- Potential Antimicrobial Effects : Some studies have hinted at antimicrobial properties, suggesting that this compound could be effective against certain bacterial strains by targeting specific biosynthetic pathways essential for bacterial survival .

Table 1: Summary of Biological Activities

Detailed Research Findings

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.